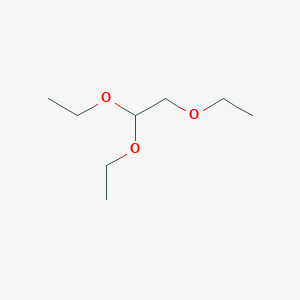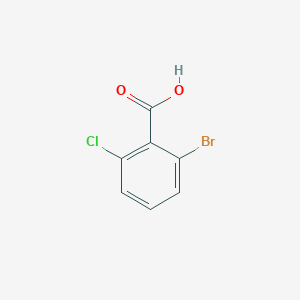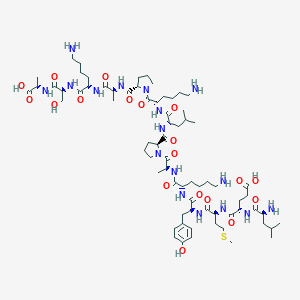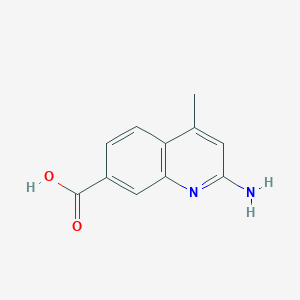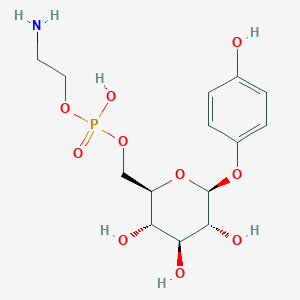
Arbutin-6-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbutin-6-phosphoethanolamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and medicine. This compound is a derivative of arbutin, a natural compound found in various plants, including bearberry, blueberry, and cranberry. This compound is synthesized through a series of chemical reactions that involve the modification of arbutin's hydroxyl group with a phosphoethanolamine moiety.
Mecanismo De Acción
The mechanism of action of arbutin-6-phosphoethanolamine is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that hydrolyze phosphate esters. This inhibition may be due to the steric hindrance caused by the phosphoethanolamine moiety, which prevents the enzyme from binding to the substrate.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of alkaline phosphatase, an enzyme that plays a critical role in bone mineralization. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using arbutin-6-phosphoethanolamine in lab experiments is its stability. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for research on arbutin-6-phosphoethanolamine. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Finally, there is a need for further research on the potential applications of this compound in medicine, particularly in the treatment of bone-related diseases and cancer.
Conclusion
This compound is a novel compound that has potential applications in biochemistry and medicine. This compound is synthesized through a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. This compound has several biochemical and physiological effects, including the inhibition of alkaline phosphatase activity and the induction of cell cycle arrest and apoptosis in cancer cells. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, its poor solubility in water may limit its use in certain assays. Further research is needed to investigate the potential applications of this compound in medicine and to develop new synthetic methods for this compound.
Métodos De Síntesis
The synthesis of arbutin-6-phosphoethanolamine involves a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. The first step involves the protection of the hydroxyl group using a protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl. The next step involves the phosphorylation of the protected hydroxyl group using phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form the arbutin-6-phosphate intermediate. The final step involves the deprotection of the hydroxyl group using an appropriate reagent such as tetrabutylammonium fluoride (TBAF) or hydrogen chloride (HCl) to yield this compound.
Aplicaciones Científicas De Investigación
Arbutin-6-phosphoethanolamine has potential applications in various fields of scientific research. One of its primary applications is in biochemistry, where it can be used as a substrate for enzymes that hydrolyze phosphate esters. This compound can also be used as a tool to study the structure and function of phosphoproteins and phospholipids. In addition, this compound can be used as a fluorescent probe for the detection of phospholipids and phosphoproteins in biological samples.
Propiedades
| 123723-74-0 | |
Fórmula molecular |
C14H22NO10P |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-aminoethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H22NO10P/c15-5-6-22-26(20,21)23-7-10-11(17)12(18)13(19)14(25-10)24-9-3-1-8(16)2-4-9/h1-4,10-14,16-19H,5-7,15H2,(H,20,21)/t10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
IGFCORNRSYFBFT-RKQHYHRCSA-N |
SMILES isomérico |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCN)O)O)O |
SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
SMILES canónico |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
Sinónimos |
4-hydroxyphenyl-O-beta-D-glucose-6-phosphoethanolamine arbutin-6-phosphoethanolamine arbutin-P-ethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
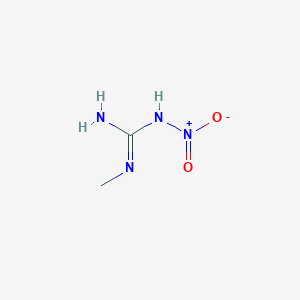
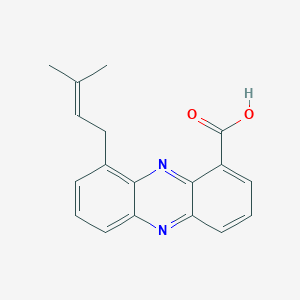
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)




